molecular formula C19H20ClN3O2 B11569626 N-(3-chlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide

N-(3-chlorophenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}propanamide

Cat. No.: B11569626
M. Wt: 357.8 g/mol
InChI Key: APXOALPYHOFFNL-CIAFOILYSA-N
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Description

N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is a complex organic compound with a molecular formula of C18H18ClN3O. This compound is characterized by the presence of a chlorophenyl group, a hydrazinecarbonyl group, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the reaction of 3-chlorophenylhydrazine with 4-isopropylbenzaldehyde under acidic conditions to form the hydrazone intermediate. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)acetamide: Similar structure but with a different position of the chlorine atom.

    2-Chloro-N-(3-chlorophenyl)acetamide: Contains an additional chlorine atom on the acetamide group.

Uniqueness

N-(3-CHLOROPHENYL)-2-{N’-[(E)-[4-(PROPAN-2-YL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C19H20ClN3O2/c1-13(2)15-8-6-14(7-9-15)12-21-23-19(25)11-18(24)22-17-5-3-4-16(20)10-17/h3-10,12-13H,11H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

APXOALPYHOFFNL-CIAFOILYSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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